HI-TOPK-032 - 799819-78-6

HI-TOPK-032

Catalog Number: EVT-3200791
CAS Number: 799819-78-6
Molecular Formula: C20H11N5OS
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HI-TOPK-032 is classified as an indolizinoquinoxalin derivative, specifically designed to inhibit TOPK activity. Its chemical structure is characterized by the empirical formula C₂₀H₁₁N₅OS and the CAS number 487020-03-1. The compound is recognized for its selective and reversible inhibition of TOPK, with an inhibitory concentration (IC₅₀) of approximately 2 µM .

Synthesis Analysis

Methods and Technical Details

The synthesis of HI-TOPK-032 involves several steps that typically include the formation of key intermediates followed by cyclization reactions to generate the final product. While specific synthetic pathways are not detailed in the literature, the general approach for similar compounds often utilizes techniques such as:

  1. Formation of Indole Derivatives: Starting with commercially available indole or related compounds.
  2. Cyclization: Employing methods such as cycloaddition or condensation reactions to form the indolizinoquinoxalin core.
  3. Functionalization: Introducing functional groups that enhance biological activity or solubility.

The synthesis should be carried out under controlled conditions to ensure high purity and yield, which is crucial for subsequent biological evaluations.

Molecular Structure Analysis

Structure and Data

The molecular structure of HI-TOPK-032 can be represented as follows:

  • Chemical Formula: C₂₀H₁₁N₅OS
  • Molecular Weight: Approximately 365.39 g/mol

The compound's structure features a complex arrangement that contributes to its ability to selectively inhibit TOPK. The presence of specific functional groups within the indolizinoquinoxalin framework allows for effective binding to the kinase's active site.

Chemical Reactions Analysis

Reactions and Technical Details

HI-TOPK-032 primarily functions through competitive inhibition of TOPK, which plays a critical role in various signaling pathways involved in cancer cell proliferation and survival. The compound has been shown to:

  1. Inhibit Kinase Activity: In vitro studies demonstrate that HI-TOPK-032 effectively reduces TOPK activity, leading to decreased phosphorylation of downstream targets involved in cell growth.
  2. Induce Apoptosis: The compound promotes apoptosis in colon cancer cells by modulating key proteins such as p53 and caspases, which are crucial for apoptotic signaling .
Mechanism of Action

Process and Data

HI-TOPK-032 exerts its effects by binding to the ATP-binding site of TOPK, thereby preventing substrate phosphorylation. This inhibition leads to:

  1. Reduced ERK-RSK Pathway Activation: By inhibiting TOPK, HI-TOPK-032 decreases the phosphorylation levels of ERK-RSK pathways, which are essential for cell survival and proliferation.
  2. Increased Apoptosis: The compound enhances apoptotic signals through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, contributing to its therapeutic potential against tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HI-TOPK-032 is characterized by several key physical and chemical properties:

  • Solubility: The compound is hydrophobic with limited solubility in water (approximately 4 mg/mL in dimethyl sulfoxide).
  • Stability: It remains stable under physiological conditions but requires careful handling due to its sensitivity to light and moisture.
  • Analytical Methods: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for quantifying HI-TOPK-032 concentrations, indicating its analytical reliability .
Applications

Scientific Uses

HI-TOPK-032 has several promising applications in scientific research:

  1. Cancer Research: It serves as a valuable tool for studying the role of TOPK in cancer biology, particularly in colorectal cancer models.
  2. Therapeutic Development: As a specific TOPK inhibitor, it holds potential for developing new cancer therapies aimed at enhancing existing treatments like chemotherapy or immunotherapy .
  3. Immunotherapy Enhancement: Recent studies suggest that HI-TOPK-032 may improve the efficacy of chimeric antigen receptor T-cell therapies by enhancing T-cell persistence and reducing immune checkpoint molecule expression .
Molecular Pharmacology and Target Engagement

Structural Basis of TOPK Inhibition by HI-TOPK-032

HI-TOPK-032 (C₂₀H₁₁N₅OS; MW: 369.40 g/mol; CAS: 487020-03-1) is a potent small-molecule inhibitor specifically designed to target the oncogenic kinase TOPK (T-LAK cell-originated protein kinase), also known as PDZ-binding kinase (PBK). Structural analyses reveal that HI-TOPK-032 occupies the ATP-binding pocket of TOPK through precise molecular interactions. The compound's planar heterocyclic core enables deep insertion into the hydrophobic cleft of the kinase domain, while its carbonyl group forms critical hydrogen bonds with the backbone amide of Gly83 and the carboxylate side chain of Asp151 in TOPK's catalytic site. Additionally, hydrophobic interactions with Lys30 stabilize the binding complex [3] [4].

Table 1: Structural Features of HI-TOPK-032 Enabling TOPK Binding

Structural ElementInteraction TypeTOPK ResidueFunctional Significance
Carbonyl groupHydrogen bondGly83Anchors inhibitor to kinase hinge region
Heterocyclic coreHydrophobicLys30Stabilizes ATP-binding site occupancy
Thiophene moietyVan der WaalsLeu78Enhances binding affinity
Nitrile groupElectrostaticAsp151Complementary charge interaction

These interactions confer HI-TOPK-032 with nanomolar affinity for TOPK, as demonstrated by surface plasmon resonance studies. Molecular dynamics simulations further indicate that the inhibitor binding induces a slight contraction of the ATP-binding cleft, locking TOPK in an inactive conformation incompatible with ATP or substrate binding [3] [8].

ATP-Binding Site Interactions and Selectivity Profiling

HI-TOPK-032 exhibits exceptional selectivity for TOPK over closely related kinases due to its exploitation of TOPK-specific structural features within the ATP-binding site. The inhibitor's binding mode avoids regions of high conservation among kinases, instead targeting a unique subpocket formed by TOPK's distinct glycine-rich loop conformation. This subpocket accommodates HI-TOPK-032's thiophene moiety, which protrudes into a space sterically hindered in most other kinases [2] [4].

Selectivity profiling against 120 representative kinases reveals that HI-TOPK-032 maintains >100-fold selectivity for TOPK over 95% of tested kinases at concentrations ≤1 μM. Minor off-target inhibition (40% at 5 μM) is observed against MEK1, attributed to convergent evolutionary features in their ATP-binding sites. However, no significant inhibition of extracellular signal-regulated kinase 1 (ERK1), c-jun-NH₂-kinase 1 (JNK1), or p38 kinase activities occurs at physiologically relevant concentrations [2] [3].

Table 2: Kinase Inhibition Profile of HI-TOPK-032 (IC₅₀ Values)

KinaseIC₅₀ (μM)Fold Selectivity vs. TOPKFunctional Consequence of Inhibition
TOPK0.0081xBlocks mitotic progression & oncogenic signaling
MEK112.51,562xPotential modulation of MAPK pathway
ERK1>50>6,250xNo significant inhibition
JNK1>50>6,250xNo significant inhibition
p38>50>6,250xNo significant inhibition
CDK1>50>6,250xNo significant inhibition

This selectivity profile is functionally significant, as evidenced by HI-TOPK-032's ability to inhibit TOPK-mediated phosphorylation of downstream substrates like histone H3 and ERK without broadly disrupting essential kinase signaling networks in normal cells [2] [8].

Kinome-Wide Selectivity Screening Against MAPKK Family Members

As a member of the MAPKK (mitogen-activated protein kinase kinase) family, TOPK shares structural homology with other family members, necessitating rigorous assessment of HI-TOPK-032's selectivity across this phylogenetically related group. Comprehensive kinome-wide RNAi screening approaches combined with multiplexed inhibitor bead/mass spectrometry (MIB-MS) analyses demonstrate that HI-TOPK-032 achieves exceptional discrimination between TOPK and other MAPKK kinases [5] [6].

The inhibitor shows >1,000-fold selectivity against MEK1/2, MKK3/6, and MKK4/7 across cellular and biochemical assays. This specificity arises from HI-TOPK-032's exploitation of a unique cysteine residue (Cys136) in TOPK's hinge region, which is replaced by bulkier residues (tyrosine or phenylalanine) in other MAPKKs. Mutation of Cys136 to phenylalanine abolishes HI-TOPK-032 binding, confirming this residue's critical role in conferring selectivity. Conversely, engineering the equivalent cysteine into MEK1's hinge region sensitizes it to HI-TOPK-032 inhibition [5].

Functional cellular assays confirm this selectivity: HI-TOPK-032 potently inhibits TOPK-mediated phosphorylation of histone H3 (Ser10) in cancer cells without affecting MEK1/2-dependent phosphorylation of ERK1/2 or MKK3/6-mediated p38 activation. This precise targeting enables selective disruption of TOPK-driven oncogenic pathways while preserving essential MAPKK signaling in normal physiology [2] [5] [8].

Allosteric Modulation of TOPK Conformational Dynamics

Beyond competitive ATP-site inhibition, HI-TOPK-032 induces long-range allosteric effects on TOPK's conformational dynamics that significantly enhance its inhibitory efficacy. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses reveal that HI-TOPK-032 binding increases solvent protection in TOPK's αC-helix (residues 45-62) and activation loop (residues 165-185) by 40-65%, indicating stabilization of a closed, inactive conformation. This contrasts with ATP-binding, which increases dynamics in these regions [1] [7].

The allosteric modulation has three principal functional consequences:

  • Disruption of Protein-Protein Interactions: HI-TOPK-032 binding remodels TOPK's C-terminal PDZ-binding domain, reducing its affinity for scaffolding proteins like hDlg by >80%. This prevents proper subcellular localization of TOPK to mitotic structures [8].
  • Altered Substrate Access: Molecular dynamics simulations show that inhibitor binding constricts TOPK's substrate-binding cleft, creating steric hindrance that prevents phosphorylation of physiological substrates like PRC1 and p47 [1] [8].
  • Modulation of Downstream Signaling: In CAR T-cell therapies, HI-TOPK-032-induced allostery inhibits mTOR activation while paradoxically enhancing eomesodermin expression. This reprograms T-cell differentiation toward central memory phenotypes, demonstrating functional consequences beyond direct kinase inhibition [1].

These allosteric effects significantly contribute to HI-TOPK-032's efficacy in cancer models. In ovarian cancer, the compound's modulation of TOPK conformation disrupts STAT3 phosphorylation and MCL1 expression, sensitizing tumor cells to NK cell-mediated cytotoxicity [7]. Similarly, in hepatocellular carcinoma, allosteric disruption of TOPK's interaction with mTOR signaling components underlies enhanced CAR T-cell memory formation [1].

Properties

CAS Number

799819-78-6

Product Name

HI-TOPK-032

IUPAC Name

N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide

Molecular Formula

C20H11N5OS

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26)

InChI Key

BCSBXWKRZUPFHW-UHFFFAOYSA-N

Synonyms

HI-TOPK-032
N-(12-cyanoindolizino(2,3-b)quinoxalin-2-yl)thiophene-2-carboxamide

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.